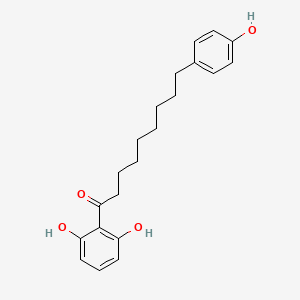

Malabaricone B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Agent

Malabaricone B has shown promising results as an antibacterial agent. It has been found to be particularly effective against multidrug-resistant Staphylococcus aureus . The compound demonstrated rapid bactericidal killing kinetics and was equally effective against multidrug-resistant clinical isolates of S. aureus and Enterococci .

Biofilm Eradication

In addition to its antibacterial properties, Malabaricone B has also been found to be effective in eradicating biofilms . Biofilms are a major concern in medical settings as they can lead to persistent infections and are often resistant to antibiotics.

Intracellular Killing

Malabaricone B has demonstrated efficacy in the intracellular eradication of bacterial pathogens . This is particularly important as some bacteria can survive and multiply within host cells, leading to chronic infections.

Synergistic Interactions with Clinical Antibiotics

Interestingly, Malabaricone B has been found to have synergistic interactions with clinical antibiotics . This means that when used in combination with certain antibiotics, the effectiveness of the treatment can be enhanced.

Treatment of Skin Infections

The efficacy of Malabaricone B has been evaluated in vivo in murine neutropenic thigh and skin infection models . It showed significant efficacy against S. aureus infection, suggesting potential for use in treating skin infections.

Potential for Use in Tackling Resistant Bacterial Infections

The emergence of multidrug-resistant superbugs underlines the urgent need for innovative treatment options. The clinical efficacy of natural products like Malabaricone B could provide new avenues for tackling resistant bacterial infections .

Mécanisme D'action

Target of Action

Malabaricone B, a naturally occurring diarylnonanoid found in Myristica, has been identified as an inhibitor of sphingomyelin synthase 1 and 2 . These enzymes play a crucial role in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes. It also exhibits potent activity against various bacteria such as S. aureus, B. subtilis, and S. durans, and fungi like C. albicans .

Mode of Action

Malabaricone B interacts with its targets, leading to a series of biochemical changes. It inhibits sphingomyelin synthase, thereby disrupting the balance of sphingolipids in the cell membrane . This compound also exhibits bactericidal activity, with rapid killing kinetics against S. aureus . It displays equal efficacy against multidrug-resistant clinical isolates of S. aureus and Enterococci .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It increases the levels of intracellular reactive oxygen species (ROS) and induces apoptosis in A549 cells . This is associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL-2 and BCL-XL . This triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3 .

Pharmacokinetics

Its bioavailability and efficacy in vivo have been demonstrated in murine models of infection .

Result of Action

The action of Malabaricone B results in several molecular and cellular effects. It also reduces the formation of thiobarbituric acid reactive substrates (TBARS) in rat liver mitochondria . In a mouse model of indomethacin-induced gastric ulcer, Malabaricone B reduces stomach ulceration .

Action Environment

It has been shown to be effective in both in vitro and in vivo environments

Propriétés

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malabaricone B | |

CAS RN |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

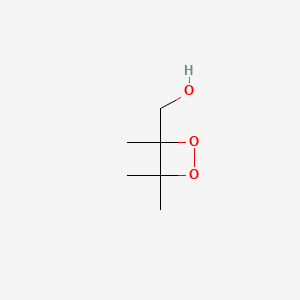

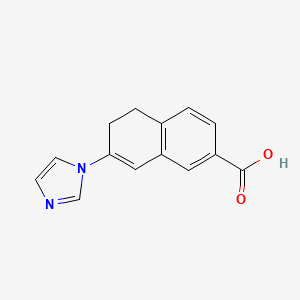

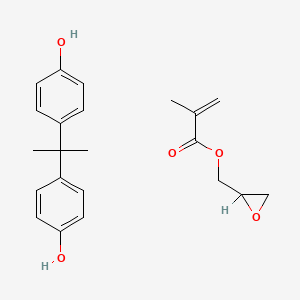

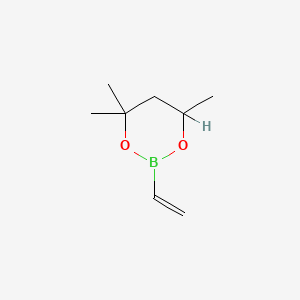

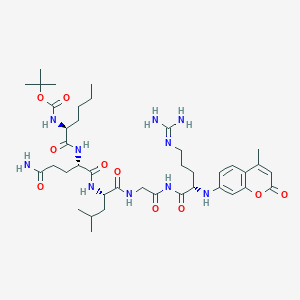

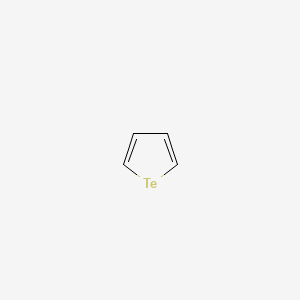

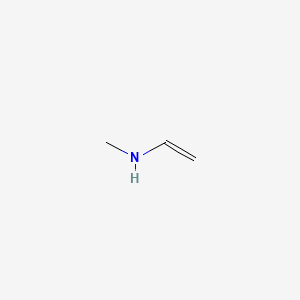

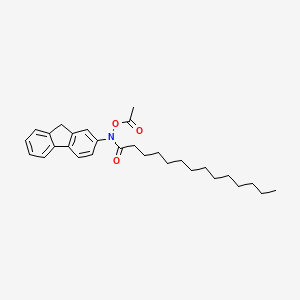

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)